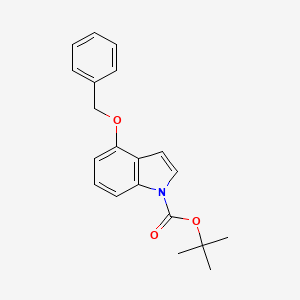

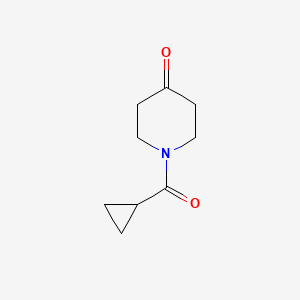

1-(Cyclopropylcarbonyl)piperidin-4-one

カタログ番号 B1285367

CAS番号:

63463-43-4

分子量: 167.2 g/mol

InChIキー: WOWAAVPJNOLUDA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

Synthesis Analysis

Piperidin-4-ones have been synthesized using a variety of methods, including Mannich reaction and stereoselective synthesis . They have been reported to possess various pharmacological activities, including anticancer and anti HIV activities .Molecular Structure Analysis

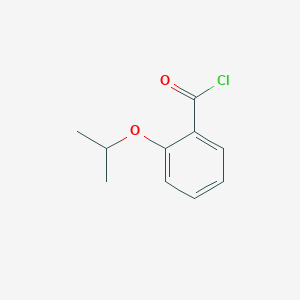

The molecular formula of 1-(Cyclopropylcarbonyl)piperidin-4-one is C9H13NO2 . Its molecular weight is 182.22 g/mol .Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical And Chemical Properties Analysis

1-(Cyclopropylcarbonyl)piperidin-4-one is a solid compound . Its melting point is 184-186 °C .科学的研究の応用

Piperidin-4-one Derivatives in Pharmacology

- Scientific Field: Pharmacology

- Application Summary: Piperidin-4-one is a significant pharmacophore present in a wide range of natural alkaloids and has increasing pharmacological activities . Its derivatives are present in more than twenty classes of pharmaceuticals .

- Methods of Application: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .

- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant role of piperidin-4-one derivatives in the pharmaceutical industry .

Piperidin-4-one Derivatives Against Helicobacter Pylori Infection

Piperidin-4-one Derivatives in Pharmacology

- Scientific Field: Pharmacology

- Application Summary: Piperidin-4-one is a significant pharmacophore present in a wide range of natural alkaloids and has increasing pharmacological activities . Its derivatives are present in more than twenty classes of pharmaceuticals .

- Methods of Application: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .

- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant role of piperidin-4-one derivatives in the pharmaceutical industry .

Piperidin-4-one Derivatives Against Helicobacter Pylori Infection

- Scientific Field: Medical Microbiology

- Application Summary: Piperidin-4-one derivatives have been studied for their potential as active agents against Helicobacter pylori infection . H. pylori is a common bacterial pathogen responsible for most peptic ulcer disease, gastric malignancies, and gastritis .

- Methods of Application: In this study, more than thirty-eight thousand 2,6-diphenyl piperidone derivatives were theoretically designed and docked with 2B7N protein of H. pylori . PyRx virtual screening was used to dock protein with ligand to find lead molecules .

- Results or Outcomes: The best docking piperidones were selected and their drug likeness properties were predicted computationally . Finally, the best lead molecule was identified .

1-(Cyclopropylcarbonyl)piperidin-4-one in Drug Discovery

- Scientific Field: Drug Discovery

- Application Summary: “1-(Cyclopropylcarbonyl)piperidin-4-one” is a unique chemical that can be used in the early stages of drug discovery . It’s often used as a starting material for the synthesis of potential drug candidates .

- Methods of Application: The compound is typically used in various chemical reactions to create new molecules that can be tested for their biological activity .

- Results or Outcomes: The outcomes can vary greatly depending on the specific reactions and the desired drug targets .

Safety And Hazards

特性

IUPAC Name |

1-(cyclopropanecarbonyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c11-8-3-5-10(6-4-8)9(12)7-1-2-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWAAVPJNOLUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566697 | |

| Record name | 1-(Cyclopropanecarbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylcarbonyl)piperidin-4-one | |

CAS RN |

63463-43-4 | |

| Record name | 1-(Cyclopropanecarbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

66 g of oxalic chloride was dissolved in 500 ml of dichloroethane, into which 61 g of dimethyl sulfoxide was gradually dropped at -67° C. 44 g of 1-cycloprpanecarbonyl-4-hydroxypiperidine dissolved in 200 ml of dichloromethane was dropped into the above solution at -67° C. At -67° C., 131 g of triethylamine was further added, followed by returning to room temperature. The resultant salt was removed by filtration and the filtrate was once concentrated, after which water was added to the concentrate, followed by extraction with ethyl acetate and drying with anhydrous magnesium sulfate. Moreover, the aqueous phase was extracted with chloroform and dried similarly. The solvent was distilled off under reduced pressure and the resultant reside was purified by the use of silica gel column chromatography (elution solvent: ethyl acetate:hexane=3:7), thereby obtaining 33 g of the intended compound (yield 76%).

[Compound]

Name

1-cycloprpanecarbonyl-4-hydroxypiperidine

Quantity

44 g

Type

reactant

Reaction Step Two

Name

Yield

76%

Synthesis routes and methods II

Procedure details

66 g of oxalic chloride was dissolved in 500 ml of dichloroethane, into which 61 g of dimethyl sulfoxide was gradually dropped at -67° C. 44 g of 1-cyclopropanecarbonyl-4-hydroxypiperidine dissolved in 200 ml of dichloromethane was dropped into the above solution at -67° C. At -67° C., 131 g of triethylamine was further added, followed by returning to room temperature. The resultant salt was removed by filtration and the filtrate was once concentrated, after which water was added to the concentrate, followed by extraction with ethyl acetate and drying with anhydrous magnesium sulfate. Moreover, the aqueous phase was extracted with chloroform and dried similarly. The solvent was distilled off under reduced pressure and the resultant reside was purified by the use of silica gel column chromatography (elution solvent: ethyl acetate:hexane=3:7), thereby obtaining 33 g of the intended compound (yield 76%).

Name

Yield

76%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)